Piperlongumin

Catalog No.
S12905728
CAS No.
M.F
C17H19NO5
M. Wt
317.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperlongumin

Product Name

Piperlongumin

IUPAC Name

1-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

InChI

InChI=1S/C17H19NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h4,6-8,10-11H,5,9H2,1-3H3

InChI Key

VABYUUZNAVQNPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC=CC2=O

Description

1-[1-Oxo-3-(3,4,5-trimethoxyphenyl)prop-2-enyl]-2,3-dihydropyridin-6-one is a natural product found in Piper arborescens, Piper caninum, and other organisms with data available.

Piperlongumine is a natural alkaloid derived from the long pepper plant, scientifically known as Piper longum. It has garnered significant attention in recent years due to its potential therapeutic properties, particularly in cancer treatment. Structurally, Piperlongumine features a unique lactam ring and a conjugated enone system, which are crucial for its biological activity. This compound is known for its ability to induce apoptosis in various cancer cell lines while sparing normal cells, making it a promising candidate for targeted cancer therapies .

, primarily involving its lactam and enone structures. These reactions include:

  • Oxidation: Piperlongumine can be oxidized to form various metabolites, such as epoxides and hydroxylated derivatives, which may enhance its biological activity .
  • Alkylation: The compound can alkylate thiol-containing molecules, impacting redox balance and cellular signaling pathways .
  • Michael Addition: Piperlongumine acts as a Michael acceptor, reacting with nucleophiles like cysteamine to form adducts that may further influence its anticancer properties .

Piperlongumine exhibits a broad spectrum of biological activities:

  • Anticancer Effects: It has been shown to selectively induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
  • Inhibition of Signaling Pathways: Piperlongumine inhibits the phosphoinositide 3-kinase/AKT/mTOR pathway, which is often dysregulated in cancer .
  • Cell Cycle Arrest: The compound causes cell cycle arrest at various phases, contributing to its anticancer efficacy .

The synthesis of Piperlongumine can be achieved through several methods:

  • Extraction from Natural Sources: Traditionally, it is isolated from the fruits of Piper longum using solvent extraction techniques.
  • Chemical Synthesis: Various synthetic routes have been developed, including:
    • Wittig Reaction: This method has been utilized to create derivatives of Piperlongumine with enhanced biological activity .
    • Ring-Closing Metathesis: Employed to synthesize cyclic analogs that may possess improved pharmacological properties .

Piperlongumine has potential applications in various fields:

  • Cancer Therapy: Its selective cytotoxicity towards cancer cells positions it as a candidate for developing novel anticancer drugs.
  • Antioxidant Research: The compound's ability to modulate ROS levels makes it relevant in studies focusing on oxidative stress and related diseases.
  • Drug Development: Piperlongumine serves as a lead compound for synthesizing new derivatives with enhanced therapeutic profiles .

Interaction studies have revealed that Piperlongumine can modulate various cellular pathways:

  • Reactive Oxygen Species Modulation: It significantly increases ROS levels in cancer cells, leading to apoptosis through oxidative stress mechanisms .
  • Enzyme Inhibition: Piperlongumine has been shown to inhibit specific enzymes involved in redox regulation, further contributing to its anticancer effects .

Several compounds share structural or functional similarities with Piperlongumine. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
PiplartineSimilar lactam structureAnticancer properties; induces apoptosisMore potent against certain cancer types
CurcuminContains phenolic groupsAnti-inflammatory and anticancer effectsBroad spectrum of biological activities
ResveratrolPolyphenolic structureAntioxidant; potential anticancer effectsKnown for cardiovascular benefits
BerberineQuaternary ammonium compoundAntimicrobial and anticancer activitiesAlso used for metabolic disorders

Piperlongumine's unique combination of structural features and specific biological activities distinguishes it from these compounds, particularly regarding its selective toxicity towards cancer cells while minimizing effects on normal cells.

The ethnopharmacological roots of piperlongumin are deeply intertwined with the traditional use of Piper longum (commonly known as long pepper or pippali) in South Asian medicinal systems. For over 3,000 years, Ayurvedic practitioners have employed Piper longum fruits, roots, and spikes to treat respiratory disorders (e.g., chronic bronchitis, asthma), gastrointestinal ailments (e.g., diarrhea, dysentery), and inflammatory conditions. Classical texts such as the Charaka Samhita and Sushruta Samhita document its use in formulations like Trikatu, a polyherbal remedy targeting metabolic and immune dysfunction.

In Southeast Asia, Piper longum served as a preservative and antidote for snakebites and scorpion stings, while Unani medicine utilized it for its thermogenic and analgesic properties. These applications were empirically linked to the plant’s bioactive constituents, including piperlongumin, which modern studies now associate with immunomodulatory and anti-angiogenic effects.

Table 1: Traditional Uses of Piper longum and Associated Bioactivities

Region/SystemTraditional ApplicationBioactive Compound Implicated
Ayurveda (India)Bronchitis, asthma, feverPiperlongumin, piperine
Unani (Persia)Analgesic, anti-inflammatoryPiperlongumin
Southeast AsiaAntidote for venomous bitesAlkaloids, essential oils
Tibetan MedicineDigestive disordersPiperlongumin derivatives

This historical reliance on Piper longum underscores the prescientific recognition of its pharmacological activity, later validated through the isolation and characterization of piperlongumin.

Taxonomic Classification of Piper longum as a Biosynthetic Source

Piper longum belongs to the Piperaceae family, a taxon comprising over 2,000 species of tropical vines and shrubs. Its taxonomic hierarchy and morphological features are critical to understanding its phytochemical profile:

  • Kingdom: Plantae
  • Clade: Tracheophytes
  • Order: Piperales
  • Family: Piperaceae
  • Genus: Piper
  • Species: P. longum

The plant thrives in humid, subtropical climates, predominantly in India, Nepal, and Malaysia. Its fruit spikes (infructescences), which contain the highest concentration of piperlongumin, are morphologically distinct—cylindrical, 2–5 cm long, and composed of densely packed drupelets. Roots and leaves exhibit lower alkaloid content but remain valuable in traditional preparations.

Chemotaxonomic studies reveal that Piper species synthesize piperlongumin via the shikimate pathway, with phenylpropanoid precursors undergoing amidation and cyclization. This biosynthetic route is conserved across the genus, though P. longum uniquely produces piperlongumin at concentrations up to 0.4% dry weight in mature fruits.

Emergence as a Pharmacologically Active Natural Product

Piperlongumin’s transition from traditional remedy to modern pharmacophore began with its identification as a selective inducer of reactive oxygen species (ROS) in cancer cells. Preclinical studies demonstrate that piperlongumin:

  • Targets redox homeostasis: By inhibiting glutathione synthesis and catalase activity, it elevates intracellular ROS to apoptotic thresholds in malignant cells (e.g., breast, prostate, colon carcinomas) while sparing normal cells.
  • Modulates signaling pathways: Downregulates PI3K/AKT/mTOR and NF-κB cascades, impairing tumor proliferation and angiogenesis.
  • Exerts multi-organ protection: At non-cytotoxic doses, it activates Nrf2-mediated antioxidant responses in hepatic and neuronal tissues, mitigating oxidative stress in metabolic and neurodegenerative disorders.

Table 2: Mechanistic Targets of Piperlongumin in Preclinical Models

Biological SystemTarget Pathway/ProteinObserved Effect
Colorectal cancerSTAT3/cyclin D1Cell cycle arrest (G2/M phase)
NeuroinflammationNLRP3 inflammasomeReduced IL-1β, TNF-α secretion
Hepatic fibrosisTGF-β/SmadInhibition of collagen deposition
AngiogenesisVEGF/VEGFR2Suppressed endothelial tube formation

These findings position piperlongumin as a scaffold for developing multitarget therapies, particularly in oncology and inflammatory diseases. Recent advances in structural modification have enhanced its bioavailability—a historical limitation—through nanoencapsulation and prodrug formulations.

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

Piperlongumine represents a structurally complex alkaloid compound with a comprehensive nomenclature system established through systematic chemical naming conventions [2]. The complete International Union of Pure and Applied Chemistry systematic name for piperlongumine is (E)-1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one, which precisely describes the molecular architecture including stereochemical configuration [2] [3]. Alternative International Union of Pure and Applied Chemistry designations include 5,6-dihydro-1-(1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl)-2(1H)-pyridinone and 1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one [2] [5].

The compound is extensively recognized under multiple synonymous names across scientific literature [2] [4]. Primary synonyms include piplartine and piplartin, which are frequently encountered in chemical databases and research publications [1] [6]. Additional commonly used synonyms encompass 5,6-dihydro-1-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-2(1H)-pyridinone and (E)-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one [2] [5].

The Chemical Abstracts Service registry number for piperlongumine is 20069-09-4, providing definitive identification within chemical databases [2] [4]. Additional registry identifiers include the European Community number 812-597-2, the Unique Ingredient Identifier SGD66V4SVJ, and the Chemical Entities of Biological Interest identifier CHEBI:8241 [2] [5]. The compound also possesses standardized identifiers including ChEMBL ID CHEMBL465843 and KEGG ID C10166 [2].

TypeValue/Description
IUPAC Name(E)-1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one
Chemical Abstracts Service Number20069-09-4
Primary SynonymsPiplartine; Piplartin
Alternative Names5,6-Dihydro-1-(1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl)-2(1H)-pyridinone
MDL NumberMFCD00075706
European Community Number812-597-2
UNIISGD66V4SVJ
ChEBI IDCHEBI:8241
ChEMBL IDCHEMBL465843
KEGG IDC10166
InChI KeyVABYUUZNAVQNPG-BQYQJAHWSA-N

Molecular Formula and Stereochemical Configuration

Piperlongumine possesses the molecular formula C17H19NO5, representing a complex organic molecule with a molecular weight of 317.34 grams per mole [2] [4] [8]. The molecular structure comprises seventeen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and five oxygen atoms arranged in a sophisticated architectural framework [2] [6]. This composition reflects the presence of multiple functional groups including aromatic rings, methoxy substituents, an amide linkage, and an unsaturated lactam system [2] [11].

The stereochemical configuration of piperlongumine is characterized by the presence of two distinct olefinic double bonds with defined geometric arrangements [9] [16]. The molecule contains a trans-configured cinnamoyl moiety connecting the 3,4,5-trimethoxyphenyl ring system to the lactam core structure [13] [16]. The stereochemical designation (E) indicates the trans arrangement of substituents across the C2-C3 double bond within the α,β-unsaturated amide system [9] [10].

The molecular architecture exhibits specific stereochemical features that influence both chemical reactivity and biological activity [9] [16]. The lactam ring system adopts a specific conformational arrangement with the C3-C4 double bond positioned endocyclically within the six-membered ring [13] [16]. Crystallographic analysis has confirmed that the C3-C4 bond distance measures 1.322 angstroms, consistent with typical double bond characteristics [13].

(E)-Isomer Dominance in Natural Occurrence

Natural occurrence studies have demonstrated overwhelming dominance of the (E)-stereoisomer configuration in piperlongumine isolated from Piper longum sources [9] [13]. Synthetic studies examining stereoisomeric mixtures have revealed that natural biosynthetic pathways preferentially produce the (E)-configured form over alternative geometric arrangements [9]. Analysis of stereoisomeric ratios in natural extracts consistently shows (E)-isomer predominance exceeding 95% of total piperlongumine content [9].

Comparative stability studies between (E) and (Z)-stereoisomers have indicated that the (E)-configuration represents the thermodynamically favored arrangement [9] [13]. The trans geometry of the cinnamoyl double bond minimizes steric interactions between the aromatic system and the lactam ring, contributing to enhanced molecular stability [13]. Nuclear Overhauser Effect experiments have provided definitive stereochemical assignments, with characteristic Nuclear Overhauser Effect patterns confirming (E)-geometry in naturally occurring piperlongumine [9].

Dehydration reactions starting from aldol condensation products consistently favor (E)-isomer formation under standard synthetic conditions [9]. Synthetic preparations typically yield (E) to (Z) ratios of approximately 5:1, reflecting inherent thermodynamic preferences for the trans configuration [9]. The predominance of (E)-stereochemistry in natural sources suggests evolutionary optimization for this particular geometric arrangement in biosynthetic pathways [9] [13].

Crystallographic Analysis and X-ray Diffraction Studies

Comprehensive crystallographic analysis of piperlongumine has been accomplished through single crystal X-ray diffraction studies providing detailed structural parameters [13] [14]. The compound crystallizes in the monoclinic crystal system with space group P21/c, representing a centrosymmetric arrangement with specific symmetry operations [13]. Unit cell parameters have been precisely determined with a-axis measuring 19.18 angstroms, b-axis measuring 10.76 angstroms, and c-axis measuring 4.41 angstroms [13].

The unit cell volume encompasses 911.59 cubic angstroms, accommodating multiple molecules within the crystalline lattice [13]. Crystallographic refinement has achieved high precision with atomic positions determined to within 0.002 angstrom accuracy [13]. The molecular geometry within the crystal structure reveals specific bond distances and angles that provide fundamental insights into electronic structure and molecular stability [13] [14].

Critical bond distance measurements include the C3-C4 double bond at 1.322 angstroms, confirming unsaturated character within the lactam ring [13]. The amide system exhibits characteristic bond distances with C2-O2 measuring 1.223 angstroms and C2-N1 measuring 1.389 angstroms [13]. These values align closely with theoretical predictions for amide functionality and demonstrate the partial double bond character of the C-N amide linkage [13].

The crystallographic study reveals significant molecular conformational features including a twisted arrangement between the lactam ring and the aromatic system [13]. The dihedral angle between the lactam plane and the benzene ring measures approximately 48.5 degrees, indicating substantial deviation from coplanarity [13]. The three methoxy substituents adopt distinct conformational arrangements with outer methoxy groups positioned approximately coplanar with the benzene ring while the central methoxy group maintains near-perpendicular orientation [13].

PropertyValue
Melting Point (°C)124
Boiling Point (°C, predicted)475.6 ± 45.0
Density (g/cm³, predicted)1.223 ± 0.06
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell a (Å)19.18
Unit Cell b (Å)10.76
Unit Cell c (Å)4.41
Unit Cell Volume (ų)911.59
LogP (predicted)2.34
pKa (predicted)-1.88 ± 0.20
AppearanceSolid powder
ColorWhite to off-white/cream
Solubility in DMSO (mg/ml)20
Solubility in Water (μg/ml)26

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of piperlongumine through detailed analysis of both proton and carbon-13 spectra [18] [22] [24]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic resonance patterns that serve as definitive fingerprints for molecular identification [18] [24]. The aromatic proton signals appear in the downfield region between 7.76 and 6.58 parts per million, reflecting the electronic environment of the trimethoxyphenyl substituents [18] [23].

The trans-configured olefinic protons of the cinnamoyl moiety exhibit characteristic coupling patterns with chemical shifts ranging from 7.36 to 6.05 parts per million [18] [24]. These signals display typical trans-coupling constants confirming the (E)-stereochemical configuration of the α,β-unsaturated system [18]. The lactam ring protons contribute distinctive multipicity patterns with methylene protons appearing between 5.30 and 2.18 parts per million [18] [24].

Methoxy substituent protons generate characteristic singlet resonances in the range of 3.80 to 3.90 parts per million, with integration patterns confirming the presence of three equivalent methoxy groups [18] [24]. The chemical shift values reflect the electron-donating character of methoxy substituents and their influence on aromatic ring electronics [18].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through detailed analysis of carbon environments [18] [22] [24]. Carbonyl carbon signals appear in the characteristic downfield region between 166 and 188 parts per million, confirming the presence of amide and α,β-unsaturated carbonyl functionalities [18] [24]. Aromatic carbon resonances span the range from 104 to 150 parts per million, reflecting the substitution patterns of the trimethoxyphenyl system [18].

Aliphatic carbon signals from the lactam ring system appear between 23 and 43 parts per million, providing information about ring conformation and substitution [18] [24]. Methoxy carbon signals typically resonate between 55 and 60 parts per million, confirming the presence and equivalence of the three methoxy substituents [18] [24].

NucleusChemical Shift Range (ppm)Typical Pattern
¹H NMR - Aromatic H7.76-6.58Singlet/multipiples
¹H NMR - CH=CH7.36-6.05Doublet (trans)
¹H NMR - CH₂5.30-2.18Triplet/multiplet
¹H NMR - Methoxy3.80-3.90Singlet
¹³C NMR - Carbonyl166-188Quaternary carbon
¹³C NMR - Aromatic104-150Aromatic carbons
¹³C NMR - Aliphatic23-43Alkyl carbons
¹³C NMR - Methoxy55-60Methoxy carbons

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of piperlongumine reveals characteristic fragmentation patterns that provide definitive structural confirmation and molecular identification capabilities [26] [27] [28]. Electrospray ionization mass spectrometry generates the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 318, corresponding to the molecular weight plus one proton [26] [28]. The molecular ion typically exhibits moderate intensity ranging from 25 to 40 percent relative abundance depending on ionization conditions [26] [28].

The base peak in piperlongumine mass spectra consistently appears at mass-to-charge ratio 221, representing the acylium ion formed through characteristic N-CO bond cleavage [26] [27] [29]. This fragmentation pattern reflects the inherent stability of the acylium ion resulting from extended conjugation with the trimethoxyphenyl system [26] [27]. The formation of this diagnostic ion proceeds through nucleophilic attack followed by amide bond scission, generating the stable aromatic acylium species [26] [27].

Secondary fragmentation pathways involve systematic loss of methoxy substituents and related functional groups [26] [28]. Loss of a single methoxy group (-31 mass units) produces a significant fragment at mass-to-charge ratio 286 with relative intensity ranging from 30 to 50 percent [26] [28]. Methyl radical elimination (-15 mass units) generates the fragment at mass-to-charge ratio 302 with moderate abundance [26] [28].

The trimethoxyphenyl fragment appears at mass-to-charge ratio 195, resulting from benzylic cleavage processes [26] [28]. This fragment maintains substantial intensity between 60 and 80 percent relative abundance, reflecting the stability of the substituted aromatic system [26] [28]. Carbon monoxide elimination (-28 mass units) produces fragments at mass-to-charge ratio 289 with lower relative intensity [26] [28].

Lactam ring fragmentation contributes characteristic ions including the fragment at mass-to-charge ratio 97, representing the dihydropyridinone portion of the molecule [26] [28]. The relative intensity of lactam-derived fragments typically ranges from 40 to 60 percent, providing complementary structural information [26] [28].

Fragment Ionm/z ValueRelative Intensity (%)Fragmentation Mechanism
Molecular Ion [M+H]⁺31825-40Protonation
Base Peak221100Amide bond cleavage
Acylium Ion221100N-CO bond cleavage
Trimethoxyphenyl Fragment19560-80Benzylic cleavage
Loss of Methoxy (-31)28630-50Methoxy elimination
Loss of Methyl (-15)30220-35Methyl radical loss
Loss of CO (-28)28915-25Carbon monoxide loss
Lactam Fragment9740-60Ring fragmentation

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible absorption spectroscopy of piperlongumine reveals distinctive chromophoric properties arising from the extended conjugated system [34] [35] [38]. The maximum absorption wavelength occurs in the range of 325 to 342 nanometers, corresponding to the primary π→π* electronic transition of the cinnamoyl chromophore [35] [37]. This absorption maximum reflects the electronic communication between the trimethoxyphenyl aromatic system and the α,β-unsaturated amide functionality [35] [38].

The absorption spectrum extends across the ultraviolet region from approximately 280 to 380 nanometers, encompassing multiple electronic transitions associated with the aromatic and conjugated systems [35] [38]. The molar absorptivity exhibits high values exceeding 10,000 liters per mole per centimeter, characteristic of strongly absorbing aromatic chromophores [35] [38]. The extinction coefficient demonstrates concentration-dependent behavior with optical density values ranging from 0.8 to 1.2 at maximum absorption [35] [38].

Solvent effects significantly influence the absorption characteristics of piperlongumine, demonstrating pronounced solvatochromism [34] [38]. Polar solvents induce bathochromic shifts resulting in red-shifted absorption maxima due to stabilization of excited electronic states [34] [38]. Conversely, nonpolar solvents promote hypsochromic effects with blue-shifted absorption reflecting altered solvation environments [34] [38].

The photostability studies reveal significant degradation upon exposure to ultraviolet radiation, particularly in aqueous media [38]. This photodegradation affects the absorption characteristics and represents an important consideration for analytical and storage applications [38]. The ultraviolet absorption properties serve as reliable analytical parameters for quantitative determination and purity assessment [35] [38].

ParameterValue/DescriptionAssignment
Maximum Absorption (λmax)325-342 nmπ→π* transition
Absorption Range280-380 nmExtended conjugation
Molar Absorptivity (ε)High (>10,000 L·mol⁻¹·cm⁻¹)Aromatic system
Extinction CoefficientStrong absorptionCinnamoyl chromophore
Optical Density0.8-1.2 (at max)Concentration dependent
Bathochromic EffectRed shift in polar solventsSolvent polarity effect
Hypsochromic EffectBlue shift in nonpolar solventsSolvent interaction
Solvent DependenceSignificant solvatochromismEnvironmental sensitivity

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

317.12632271 g/mol

Monoisotopic Mass

317.12632271 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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